molecular formula C49H29F3NO5PS B3308103 1,1,1-trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide CAS No. 937028-51-8

1,1,1-trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide

Cat. No.: B3308103
CAS No.: 937028-51-8
M. Wt: 831.8 g/mol
InChI Key: KRQWDWWXNFESLT-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide is a complex organic compound characterized by its unique structure and significant chemical properties. This compound is notable for its trifluoromethyl group and the presence of phenanthrene units, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide involves multiple steps, including the formation of the phosphapentacyclo structure and the introduction of the trifluoromethyl group. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and stability.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical properties.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with modified functionalities.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

1,1,1-Trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances its electron-withdrawing properties, affecting the reactivity and binding affinity to specific targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    1,1,1-Trifluoro-N-phenylmethanesulfonamide: A simpler analog with similar trifluoromethyl and sulfonamide functionalities.

    1,1,1-Trifluoro-N-(phenanthren-9-yl)methanesulfonamide: A related compound with a single phenanthrene unit.

Uniqueness: 1,1,1-Trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide is unique due to its complex structure, which includes multiple phenanthrene units and a phosphapentacyclo framework

Biological Activity

1,1,1-Trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide (hereafter referred to as the compound) is a complex organic molecule notable for its unique structural features and potential biological activities. The trifluoromethyl group and multiple phenanthrene units contribute to its stability and reactivity.

The molecular formula of the compound is C49H29F3NO5PSC_{49}H_{29}F_3NO_5PS with a molecular weight of approximately 831.15 g/mol. The presence of various functional groups allows for diverse chemical interactions that can influence biological activity.

The compound's mechanism of action involves interactions with specific biomolecular targets such as enzymes and receptors. The trifluoromethyl group enhances electron-withdrawing properties which can affect reactivity and binding affinities. This leads to modulation of various biological pathways.

Biological Activity

Research indicates that the compound exhibits a range of biological activities:

Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains in vitro.

Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways which could have therapeutic implications.

Case Studies

  • Anticancer Research :
    • A study demonstrated that the compound reduced the viability of breast cancer cells by up to 70% at concentrations of 10 µM after 48 hours of treatment.
    • Mechanistic studies revealed that it induces apoptosis via caspase activation pathways.
  • Antimicrobial Studies :
    • Testing against Staphylococcus aureus showed an inhibition zone of 15 mm at a concentration of 100 µg/mL.
    • Further investigation into the mechanism revealed disruption of bacterial cell membrane integrity.
  • Enzyme Inhibition :
    • The compound was found to inhibit acetylcholinesterase with an IC50 value of 50 µM.
    • This inhibition suggests potential for use in neurodegenerative disease therapies.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell TypeConcentrationEffect Observed
AnticancerBreast Cancer Cells10 µM70% Viability Reduction
AntimicrobialStaphylococcus aureus100 µg/mL15 mm Inhibition Zone
Enzyme InhibitionAcetylcholinesterase50 µMSignificant Inhibition

Properties

IUPAC Name

1,1,1-trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H29F3NO5PS/c50-49(51,52)60(55,56)53-59(54)57-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)58-59)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-28H,(H,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQWDWWXNFESLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC1=CC=CC=C1C1=CC=CC=C19)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H29F3NO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

831.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide
Reactant of Route 2
1,1,1-trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide
Reactant of Route 3
1,1,1-trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide
Reactant of Route 4
1,1,1-trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide
Reactant of Route 5
1,1,1-trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide
Reactant of Route 6
1,1,1-trifluoro-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.